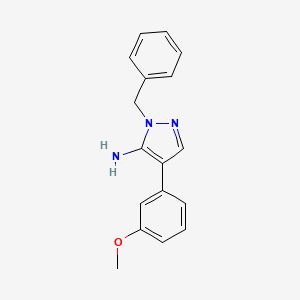![molecular formula C11H18N2O2 B15147937 [(3,4-Diethoxyphenyl)methyl]hydrazine CAS No. 1016756-10-7](/img/structure/B15147937.png)
[(3,4-Diethoxyphenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-diethoxybenzyl)hydrazine is an organic compound with the molecular formula C11H18N2O2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with two ethoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diethoxybenzyl)hydrazine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
3,4-diethoxybenzaldehyde+hydrazine hydrate→(3,4-diethoxybenzyl)hydrazine+water
Industrial Production Methods
While specific industrial production methods for (3,4-diethoxybenzyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-diethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Hydrazones or other reduced products.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3,4-diethoxybenzyl)hydrazine can be used as a building block for the synthesis of more complex molecules. It can also serve as a precursor for the preparation of hydrazones, which are valuable intermediates in various chemical reactions.
Biology and Medicine
In medicinal chemistry, (3,4-diethoxybenzyl)hydrazine and its derivatives may exhibit biological activity, making them potential candidates for drug development. They can be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, (3,4-diethoxybenzyl)hydrazine can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity makes it a versatile compound for various applications.
Wirkmechanismus
The mechanism of action of (3,4-diethoxybenzyl)hydrazine depends on its specific application. In general, the hydrazine moiety can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The ethoxy groups on the benzyl ring may influence the compound’s solubility, stability, and reactivity, thereby modulating its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-dimethoxybenzyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-dihydroxybenzyl)hydrazine: Similar structure but with hydroxy groups instead of ethoxy groups.
(3,4-dimethoxybenzylidene)hydrazine: A related compound with a similar core structure.
Uniqueness
(3,4-diethoxybenzyl)hydrazine is unique due to the presence of ethoxy groups, which can influence its chemical and physical properties. These groups can affect the compound’s solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1016756-10-7 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(3,4-diethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-10-6-5-9(8-13-12)7-11(10)15-4-2/h5-7,13H,3-4,8,12H2,1-2H3 |
InChI-Schlüssel |
PNMOKHAGCOUYPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNN)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


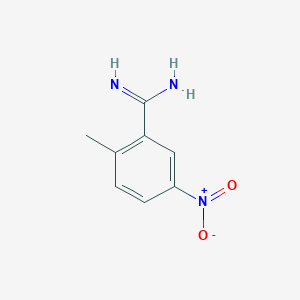
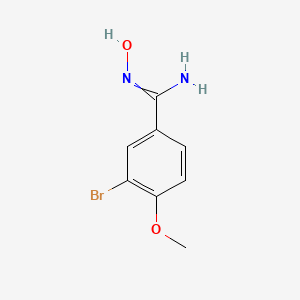

![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)

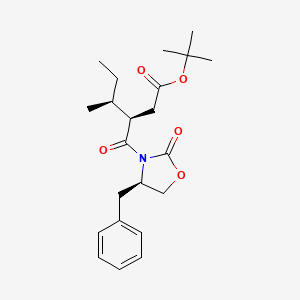


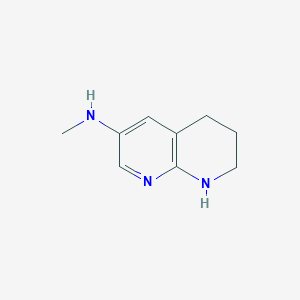


![2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15147915.png)

